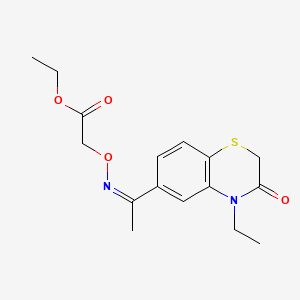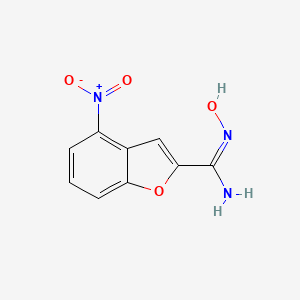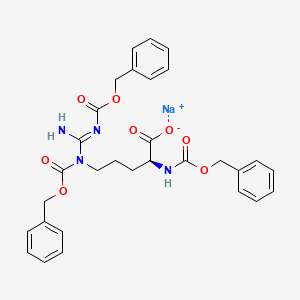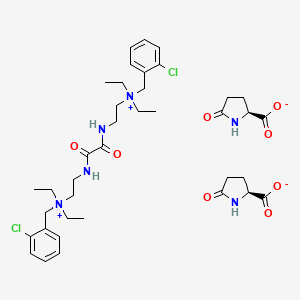
Acetic acid, (((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidene)amino)oxy)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACETIC ACID,2-[[[1-(4-ETHYL-3,4-DIHYDRO-3-OXO-2H-1,4-BENZOTHIAZIN-6-YL)ETHYLIDENE]AMINO]OXY]-,ETHYL ESTER: is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ACETIC ACID,2-[[[1-(4-ETHYL-3,4-DIHYDRO-3-OXO-2H-1,4-BENZOTHIAZIN-6-YL)ETHYLIDENE]AMINO]OXY]-,ETHYL ESTER typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazine ring.
Introduction of the Ethyl Group: The ethyl group is introduced through alkylation reactions using ethyl halides.
Formation of the Acetic Acid Ester: This step involves esterification reactions, typically using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.
化学反応の分析
Types of Reactions
ACETIC ACID,2-[[[1-(4-ETHYL-3,4-DIHYDRO-3-OXO-2H-1,4-BENZOTHIAZIN-6-YL)ETHYLIDENE]AMINO]OXY]-,ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzothiazine derivatives.
科学的研究の応用
ACETIC ACID,2-[[[1-(4-ETHYL-3,4-DIHYDRO-3-OXO-2H-1,4-BENZOTHIAZIN-6-YL)ETHYLIDENE]AMINO]OXY]-,ETHYL ESTER has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ACETIC ACID,2-[[[1-(4-ETHYL-3,4-DIHYDRO-3-OXO-2H-1,4-BENZOTHIAZIN-6-YL)ETHYLIDENE]AMINO]OXY]-,ETHYL ESTER involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and infectious processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
Benzothiazine Derivatives: Such as 1,2,4-benzothiadiazine-1,1-dioxide.
Quinolone Derivatives: Including 4-hydroxy-2-quinolones.
Uniqueness
ACETIC ACID,2-[[[1-(4-ETHYL-3,4-DIHYDRO-3-OXO-2H-1,4-BENZOTHIAZIN-6-YL)ETHYLIDENE]AMINO]OXY]-,ETHYL ESTER is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other benzothiazine and quinolone derivatives .
特性
CAS番号 |
91120-00-2 |
|---|---|
分子式 |
C16H20N2O4S |
分子量 |
336.4 g/mol |
IUPAC名 |
ethyl 2-[(Z)-1-(4-ethyl-3-oxo-1,4-benzothiazin-6-yl)ethylideneamino]oxyacetate |
InChI |
InChI=1S/C16H20N2O4S/c1-4-18-13-8-12(6-7-14(13)23-10-15(18)19)11(3)17-22-9-16(20)21-5-2/h6-8H,4-5,9-10H2,1-3H3/b17-11- |
InChIキー |
XMCUZCVTCGPTIO-BOPFTXTBSA-N |
異性体SMILES |
CCN1C(=O)CSC2=C1C=C(C=C2)/C(=N\OCC(=O)OCC)/C |
正規SMILES |
CCN1C(=O)CSC2=C1C=C(C=C2)C(=NOCC(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)
